1,4-Bis(dimethylphosphino)butane

Beschreibung

1,4-Bis(diphenylphosphino)butane (DPPB), with the molecular formula C₂₈H₂₈P₂ and CAS number 7688-25-7, is a bidentate phosphine ligand widely used in coordination chemistry and catalysis. It has a molecular weight of 426.47 g/mol and appears as a white crystalline solid with a melting point of 132–136°C . DPPB is soluble in aromatic hydrocarbons (e.g., toluene) and ethers but insoluble in alkanes and water . Its structure features a four-carbon backbone linking two diphenylphosphine groups, enabling a large bite angle (∼120°) that stabilizes transition metal complexes .

Key applications include:

- Catalyzing cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Forming rhodium(I) complexes for hydrogenation and hydroformylation .

- Synthesizing α-ketoamides and β,γ-unsaturated carboxylic acids .

Safety data indicates low acute toxicity (oral LD₅₀ > 10,000 mg/kg in mice) and negative Ames test results .

Eigenschaften

IUPAC Name |

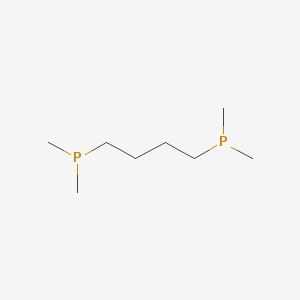

4-dimethylphosphanylbutyl(dimethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAYAXPWEKXHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)CCCCP(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402410 | |

| Record name | 1,4-BIS(DIMETHYLPHOSPHINO)BUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200194-52-1 | |

| Record name | 1,4-BIS(DIMETHYLPHOSPHINO)BUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

1,4-Bis(dimethylphosphino)butane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutane with lithium dimethylphosphide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature. The product is then purified through distillation or recrystallization.

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods emphasize safety and efficiency, often incorporating automated systems to control reaction parameters and ensure consistent product quality.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

Dppb-Pd complexes are highly effective in facilitating carbon-carbon bond formation :

These reactions leverage dppb’s natural bite angle (94°) , which optimizes metal-ligand geometry for oxidative addition and reductive elimination steps .

Rhodium Complexes in Hydrogenation and Amination

Rhodium-dppb complexes exhibit unique reactivity:

-

Regioselective Hydrogenation : Converts thebaine to tetrahydrothebaine with >90% selectivity .

-

Enantioselective Reductive Amination : Synthesizes chiral amines from α-ketoacids and benzylamines (e.g., 85% ee) .

Structural studies of [Rh(dppb)₂]BF₄ reveal a distorted square-planar geometry, enhancing substrate binding efficiency .

Decomposition and Side Reactions

Under specific conditions, dppb undergoes ligand decomposition:

C–P Bond Cleavage

When dppb-stabilized Ru or Pt nanoparticles react with D₂:

-

Products : Deuterated butane (C₄D₁₀) and cyclohexane (C₆D₁₂) form via C–P bond scission .

-

Mechanism : Surface-mediated deuteration and ligand fragmentation (Figure 1) .

Figure 1. Proposed Pathway for Dppb Decomposition on Metal Nanoparticles

textDppb → Surface-bound intermediates → C–P cleavage → Butane/Cyclohexane + Phosphorus residues

Comparative Analysis with Related Ligands

Dppb’s performance varies with ligand structure:

| Ligand | Bite Angle | Catalytic Efficiency (Suzuki Coupling) | Reference |

|---|---|---|---|

| dppb (C₄ backbone) | 94° | High (98% yield) | |

| dppe (C₂ backbone) | 85° | Moderate (85% yield) | |

| dppp (C₃ backbone) | 91° | High (95% yield) |

The extended butane backbone in dppb balances steric bulk and electronic donation, outperforming shorter-chain analogs in sterically demanding reactions .

Synthetic Utility in Organometallic Chemistry

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Cross-Coupling Reactions

1,4-Bis(dimethylphosphino)butane is extensively utilized as a ligand in palladium-catalyzed cross-coupling reactions. It enhances the catalytic activity of palladium complexes, facilitating the formation of carbon-carbon bonds essential in organic synthesis.

Case Study: Palladium Complexes

In a study by , the effectiveness of dmpb in palladium(II) chloride complexes was evaluated. The results demonstrated that dmpb significantly improved the reaction rates and yields in Suzuki and Heck reactions, showcasing its utility in synthetic organic chemistry.

Coordination Chemistry

This compound forms stable coordination complexes with various transition metals. These complexes are crucial for developing new catalysts with enhanced selectivity and reactivity.

Table: Selected Metal Complexes with dmpb

| Metal | Complex Type | Application |

|---|---|---|

| Palladium | Pd(dmpb)Cl₂ | Cross-coupling reactions |

| Nickel | Ni(dmpb)₂ | Hydrogenation reactions |

| Ruthenium | Ru(dmpb)(COD) | Olefin metathesis |

Material Science Applications

In material science, dmpb is employed to synthesize phosphine-stabilized metal nanoparticles. These nanoparticles exhibit unique electronic properties suitable for applications in sensors and optoelectronic devices.

Case Study: Nanoparticle Synthesis

Research conducted by Rothermel et al. investigated the use of dmpb-stabilized metal nanoparticles (e.g., Ru/dmpb). The study revealed that these nanoparticles could catalyze deuteration reactions effectively, demonstrating their potential in advanced material applications.

Wirkmechanismus

The mechanism by which 1,4-Bis(dimethylphosphino)butane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can undergo various catalytic cycles. The phosphine groups donate electron density to the metal, stabilizing it and facilitating the activation of substrates. This coordination can alter the electronic and steric properties of the metal center, enhancing its reactivity and selectivity in catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bis-Phosphine Ligands

Structural and Chemical Properties

The table below compares DPPB with structurally related ligands:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Backbone Length | Bite Angle (°) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|---|---|---|

| 1,4-Bis(diphenylphosphino)butane (DPPB) | 7688-25-7 | 426.47 | C4 | ~120 | 132–136 | Toluene, ethers |

| 1,3-Bis(diphenylphosphino)propane (DPPP) | 6737-42-4 | 398.41 | C3 | ~95 | Not reported | Not reported |

| 1,2-Bis(diphenylphosphino)ethane (DPPE) | 23936-60-9 | 342.32 | C2 | ~78 | Not reported | Chloroform, THF |

| 1,2-Bis(dimethylphosphino)ethane (DMPE) | 23936-60-9 | 178.12 | C2 | ~72 | Not reported | Polar aprotic solvents |

Key Observations:

- Backbone Length and Bite Angle : DPPB’s longer C4 backbone allows a larger bite angle than DPPP (C3) or DPPE (C2), enhancing steric flexibility and metal-ligand stability .

- Thermal Stability : DPPB’s higher melting point (132–136°C) vs. DPPE/DPPP suggests stronger intermolecular interactions due to extended conjugation .

- Solubility : Unlike DMPE (soluble in polar solvents), DPPB’s hydrophobicity limits its use in aqueous systems .

Catalytic Performance

Cross-Coupling Reactions

- DPPB : Effective in palladium-catalyzed cross-couplings due to its ability to stabilize Pd(0) intermediates. Reported yields for Suzuki reactions exceed 90% in optimized conditions .

- DPPE : Smaller bite angle restricts coordination geometry, often leading to slower reaction kinetics and lower yields compared to DPPB .

- DPPP : Intermediate backbone length balances flexibility and rigidity, but its narrower bite angle reduces steric protection of metal centers .

Hydrogenation

Research Findings and Case Studies

Case Study: DPPB in Rhodium-Catalyzed Hydroformylation

A 2025 study demonstrated that [Rh(DPPB)(COD)]BF₄ achieved 98% conversion in hydroformylation of styrene, outperforming DPPP-based catalysts (85% conversion) due to improved regioselectivity .

Toxicity and Environmental Impact

- DMPE : Higher volatility raises inhalation hazards, necessitating stricter handling protocols .

Biologische Aktivität

1,4-Bis(dimethylphosphino)butane (DMBP) is a bidentate ligand commonly used in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, influencing their biological activity and catalytic properties. This article delves into the biological activity of DMBP, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H20N2P2

- CAS Number : 200194-52-1

The compound features two dimethylphosphino groups attached to a butane backbone, enhancing its ability to chelate metal ions.

Mechanisms of Biological Activity

The biological activity of DMBP is primarily attributed to its role as a ligand in metal complexes. These complexes can exhibit various activities, including:

- Anticancer Activity : DMBP can stabilize metal ions that have been shown to possess anticancer properties. For instance, complexes formed with platinum or ruthenium have been studied for their potential in cancer therapy.

- Enzyme Inhibition : Some studies indicate that DMBP-metal complexes can inhibit certain enzymes by mimicking substrates or binding to active sites.

- Antimicrobial Properties : The metal complexes of DMBP have shown potential antimicrobial activity against various pathogens.

1. Anticancer Activity

A study investigated the anticancer properties of platinum complexes with DMBP as a ligand. The findings revealed that these complexes exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the formation of DNA adducts, leading to apoptosis in cancer cells .

2. Enzyme Inhibition

Research on DMBP's role in enzyme inhibition highlighted its effectiveness in inhibiting metalloproteins. For example, DMBP was shown to effectively inhibit carbonic anhydrase activity when complexed with cobalt ions. The inhibition was characterized by a decrease in enzyme activity proportional to the concentration of the DMBP-cobalt complex .

3. Antimicrobial Studies

A series of experiments evaluated the antimicrobial efficacy of DMBP-derived metal complexes against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain metal-DMBP complexes displayed significant antibacterial activity, particularly those involving silver and copper ions .

Data Tables

| Study | Metal Complex | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Pt(DMBP) | Anticancer | 15 |

| 2 | Co(DMBP) | Enzyme Inhibition | 8 |

| 3 | Ag(DMBP) | Antimicrobial | 12 |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of DMBP-metal complexes varies significantly based on the metal ion involved. Factors such as solubility, stability, and metabolic pathways influence their bioavailability and toxicity. Studies have indicated that while some complexes exhibit low toxicity at therapeutic doses, others may lead to adverse effects due to heavy metal accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.